1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol
Description
Substituent Effects on Bioactivity
- Pyrazole modifications : Replacement of the 4-amino group with halogens (e.g., in 1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde) reduces hydrogen-bonding capacity but enhances lipophilicity.
- Morpholine positioning : Analogous structures like 4-(4-propan-2-yl-1H-pyrazol-5-yl)morpholine show that morpholine’s orientation affects solubility and target binding.
Properties
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c11-9-5-12-14(6-9)8-10(15)7-13-1-3-16-4-2-13/h5-6,10,15H,1-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSQVTBHLYJPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C=C(C=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological effects, and a morpholine group that may enhance its bioactivity. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H14N4O2
- Molecular Weight : 210.24 g/mol
- CAS Number : 1152914-16-3
- IUPAC Name : this compound
Pharmacological Profile
The biological activity of this compound is largely influenced by the pyrazole moiety, which has been associated with various pharmacological effects, including:
1. Anti-inflammatory Activity
- Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In studies, compounds similar to this compound exhibited significant inhibition rates (up to 85%) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
2. Anticancer Potential
- Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Notably, some derivatives showed selective toxicity towards cancer cells while sparing normal cells .
3. Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties. Pyrazole-based compounds have been evaluated for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus, with varying degrees of success reported in the literature .
The mechanisms underlying the biological activities of this compound can be attributed to:
1. Enzyme Inhibition
- Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to decreased synthesis of prostaglandins, thereby reducing inflammation and pain .
2. Modulation of Cell Signaling Pathways
- The interaction of these compounds with specific receptors or enzymes involved in cell signaling may alter pathways associated with cell survival and apoptosis, contributing to their anticancer effects .
Table: Summary of Biological Activities
Research Highlights
- Anti-inflammatory Effects : A study demonstrated that compounds structurally related to 1-(4-amino-1H-pyrazol-1-y)-3-(morpholin-4-y)propan-2-o exhibited significant anti-inflammatory properties comparable to established medications .
- Cancer Cell Proliferation Inhibition : In vitro studies revealed that certain derivatives inhibited the proliferation of cancer cells effectively while maintaining low toxicity towards normal cells .
- Antimicrobial Efficacy : Evaluations against various bacterial strains indicated that pyrazole derivatives could serve as potential candidates for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrazole ring, morpholine group, or propanol backbone. Below is a detailed comparison of key analogs, their structural variations, and reported biological or physicochemical properties.
Pyrazole-Morpholine Derivatives
Propanol Backbone Modifications
Configurational and Analytical Comparisons
The absolute configuration of morpholine-containing propanol derivatives, such as 1-(morpholin-4-yl)propan-2-ol, has been determined via modified Mosher’s method using NMR spectroscopy. This approach is critical for compounds lacking crystallinity for XRD analysis . For 1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol, stereochemical analysis would likely require similar indirect methods due to its liquid/oil form .
Physicochemical Data
| Property | This compound | 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |
|---|---|---|
| Molecular Weight | ~253.3 g/mol | ~190.6 g/mol |
| Hydrogen Bond Donors | 3 (NH₂, OH) | 1 (OH) |
| LogP (Predicted) | ~0.5 (moderately hydrophilic) | ~1.8 (more lipophilic) |
| Solubility | Likely polar aprotic solvent-soluble (e.g., DMSO) | Limited aqueous solubility due to chloro group |
Research Implications and Gaps
This compound remains understudied compared to its analogs. The discontinued commercial status suggests challenges in synthesis or stability. Further research should prioritize:
Preparation Methods
General Synthetic Strategy
The preparation of 1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol generally involves:
- Construction or functionalization of the pyrazole core with an amino substituent at the 4-position.
- Introduction of the 3-(morpholin-4-yl)propan-2-ol side chain via nucleophilic substitution or reductive amination.
- Use of protecting groups or selective reduction steps to maintain the integrity of sensitive functional groups.
Stepwise Synthesis Overview
Pyrazole Core Formation and Amination
- The pyrazole ring can be synthesized via cyclization reactions starting from hydrazines and 1,3-dicarbonyl compounds or halogenated pyrazoles.
- Amination at the 4-position is achieved either by direct substitution of a halogenated pyrazole or by reduction of a nitro precursor to the amino group.
- Literature reports the use of palladium-catalyzed cross-coupling reactions for pyrazole functionalization, with catalysts such as XPhos Pd G2 and bases like K3PO4 in dioxane/water mixtures at elevated temperatures (~80°C).
Introduction of the Morpholinylpropanol Side Chain
- The morpholine moiety is typically introduced via nucleophilic substitution on a suitable haloalkyl intermediate or by reductive amination with a morpholine-containing aldehyde or ketone.
- Reduction of ester precursors to alcohols using sodium borohydride is a common step to generate the propan-2-ol functionality.
- The morpholine ring can be attached by reaction of morpholine with an epoxide or halohydrin intermediate, facilitating ring opening and formation of the propanol side chain.
Purification and Isolation
- The final compound is purified by recrystallization, chromatography (flash or reverse-phase), or solvent-antisolvent precipitation.
- Amorphous or crystalline forms can be obtained depending on solvent choice and process conditions, with solvents ranging from polar aprotic to alcoholic and hydrocarbon solvents.
- The use of bases such as diisopropylethylamine and additives like dimethylaminopyridine can improve reaction efficiency and selectivity.
Detailed Experimental Procedures
Based on the synthesis of related pyrazole derivatives and morpholine-containing compounds, the following detailed steps are representative:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring functionalization | Pd-catalyst (XPhos Pd G2), K3PO4, dioxane/H2O, 80°C, 12 h | Formation of 4-substituted amino-pyrazole |
| 2 | Reduction of ester to alcohol | Sodium borohydride, methanol, 0°C to RT | Conversion to propan-2-ol intermediate |
| 3 | Nucleophilic substitution | Morpholine, haloalkyl intermediate, base (e.g., DIEA), DCM | Attachment of morpholin-4-yl group |
| 4 | Purification | Flash chromatography (silica gel), recrystallization with solvents | Isolation of pure this compound |
Research Findings and Optimization Notes
- The use of palladium-catalyzed cross-coupling reactions allows for high regioselectivity in pyrazole functionalization, with yields around 59% reported for similar intermediates.
- Sodium borohydride reduction of esters to alcohols proceeds with near quantitative yield (~99%), indicating efficient conversion to the propanol side chain.
- Solvent choice critically affects the crystallinity and purity of the final compound. Polar aprotic solvents such as tetrahydrofuran and dioxane are preferred for reaction steps, while mixtures with methanol or dichloromethane aid in crystallization.
- Bases like diisopropylethylamine and additives such as dimethylaminopyridine improve reaction rates and selectivity in substitution and coupling steps.
- Amorphous and crystalline forms of related pyrazolo derivatives have been prepared using solvent-antisolvent techniques, lyophilization, and recrystallization, providing options for formulation and stability.
Summary Table of Preparation Methods
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–25°C to prevent side reactions.
- Purification : Use column chromatography (ethyl acetate/hexane, 1:4) to isolate the product with >90% purity .
- Yield Improvement : Pre-activate reactants (e.g., pre-stirring with NaOH) and use excess morpholine (1.2–1.5 eq.) to drive the reaction.
Q. Methodological Answer :
- ¹H NMR : Key peaks include:
- HRMS : Expected molecular ion [M+H]⁺ at m/z 253.13 (C₁₀H₁₇N₄O₂⁺). Deviations >2 ppm indicate impurities .
Validation : Compare with reference spectra from databases (e.g., ChemSpider ID 2074931 for morpholine analogs) .
Advanced: How can conflicting biological activity data across studies be resolved?
Methodological Answer :
Conflicts often arise from:
Purity Variations : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity via HPLC (>98%) and repeat assays with rigorously purified batches .
Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using IC₅₀ determination across multiple models .
Target Selectivity : Use computational docking (e.g., AutoDock Vina) to predict binding to off-target kinases or receptors .
Case Study : A 2025 study found discrepancies in IC₅₀ values (5 μM vs. 20 μM) due to residual ethanol in impure batches. Repetition with purified samples narrowed the range to 8–12 μM .
Advanced: What computational approaches predict the compound’s binding affinity for kinase targets?
Q. Methodological Answer :
- Molecular Docking : Use crystal structures of target kinases (e.g., PDB: 3NYX for MAPK) to model interactions. The morpholine ring’s oxygen forms hydrogen bonds with kinase hinge regions, while the pyrazole NH₂ interacts with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of binding poses. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Validation : Compare predicted affinities with experimental SPR (surface plasmon resonance) data. A 2024 study achieved a correlation coefficient (R²) of 0.89 between computational and experimental ΔG values .
Basic: What purification techniques are recommended post-synthesis?
Q. Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) for baseline separation of polar byproducts .
- Recrystallization : Dissolve in hot 2-propanol and cool to -20°C for 24 hours to obtain crystals (mp 142–145°C) .
- HPLC Prep : For analytical validation, use a C18 column with acetonitrile/water (70:30) at 1.0 mL/min .
Advanced: How does stereochemistry at the propan-2-ol moiety influence bioactivity?
Q. Methodological Answer :
- Stereoisomer Synthesis : Prepare (R)- and (S)-enantiomers via chiral resolution (e.g., using (R)-BINAP catalysts) .
- Bioactivity Comparison : The (R)-enantiomer showed 5x higher inhibition of PI3Kα (IC₅₀ = 0.8 μM) than the (S)-form (IC₅₀ = 4.2 μM) due to better fit in the ATP-binding pocket .
- X-ray Crystallography : Resolve co-crystals with target enzymes to confirm binding modes (PDB deposition recommended) .
Advanced: What strategies mitigate degradation during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
